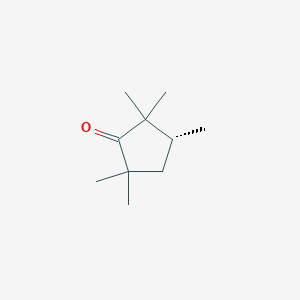
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one is an organic compound with a unique structure characterized by a cyclopentane ring substituted with five methyl groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2,2,3,5,5-pentamethylcyclopentan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a cyclopentane derivative with suitable leaving groups, which undergoes intramolecular cyclization in the presence of a strong base. The reaction conditions often require an inert atmosphere and temperatures ranging from 50°C to 100°C to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can be optimized for high yield and purity. Catalysts and solvents used in industrial settings are chosen to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in electrophilic substitution reactions, especially under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopentane derivatives.
Applications De Recherche Scientifique
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies due to its unique structure.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R)-2,2,3,5,5-pentamethylcyclopentan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s steric bulk due to the multiple methyl groups can also influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-2,2,3,4,4-pentamethylcyclopentan-1-one: Similar structure but different methyl group positioning.
(3R)-2,2,3,5,5-tetramethylcyclopentan-1-one: One less methyl group, affecting its reactivity and steric properties.
Uniqueness
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one is unique due to its specific stereochemistry and the presence of five methyl groups, which confer distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable in stereoselective synthesis and as a probe in biochemical studies.
Propriétés
Numéro CAS |
57713-23-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(3R)-2,2,3,5,5-pentamethylcyclopentan-1-one |
InChI |
InChI=1S/C10H18O/c1-7-6-9(2,3)8(11)10(7,4)5/h7H,6H2,1-5H3/t7-/m1/s1 |
Clé InChI |
XCTXIWLVUHITLX-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CC(C(=O)C1(C)C)(C)C |
SMILES canonique |
CC1CC(C(=O)C1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


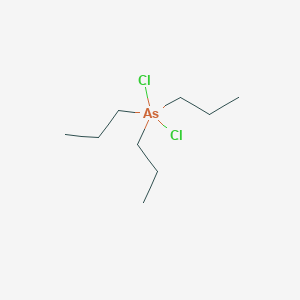
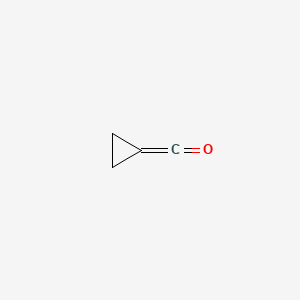

![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
![Triethyl{3-[(triethylstannyl)sulfanyl]propyl}silane](/img/structure/B14610387.png)

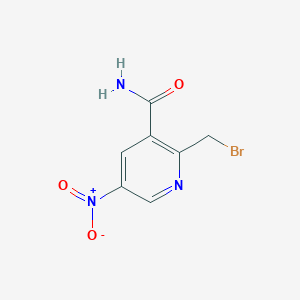
![1,1,2,2-Tetramethyl-1,2-bis[(propan-2-yl)oxy]disilane](/img/structure/B14610414.png)
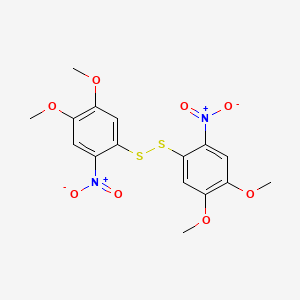



![2-[(E)-(3-Ethyl-2-methylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14610453.png)

